molecular formula C9H18N2O B13204430 3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol

3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol

Cat. No.: B13204430
M. Wt: 170.25 g/mol
InChI Key: SCGDBQFHWNZFMC-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a pyrrolidine ring, with an aminoethyl side chain. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpyrrolidinone derivatives, while reduction can produce cyclopropylpyrrolidine derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain allows the compound to bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group can interact with hydrophobic pockets in receptor proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol can be compared with other similar compounds, such as:

    Tryptamine: Both compounds have an aminoethyl side chain, but tryptamine features an indole ring instead of a cyclopropyl group.

    Cyclopropylamine: This compound shares the cyclopropyl group but lacks the pyrrolidine ring and aminoethyl side chain.

    Pyrrolidine derivatives: Various pyrrolidine derivatives exist, but the presence of the cyclopropyl group and aminoethyl side chain makes this compound unique.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-(2-aminoethyl)-1-cyclopropylpyrrolidin-3-ol

InChI

InChI=1S/C9H18N2O/c10-5-3-9(12)4-6-11(7-9)8-1-2-8/h8,12H,1-7,10H2

InChI Key

SCGDBQFHWNZFMC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2)(CCN)O

Origin of Product

United States

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